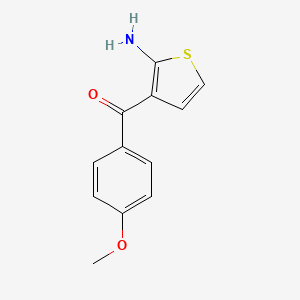
(2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone is an organic compound that belongs to the class of aryl-phenylketones These compounds are characterized by a ketone group substituted by an aryl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone typically involves the condensation of 2-amino-3-thiophenecarboxylic acid with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
(2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
(2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of (2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
- (2-Amino-3-thienyl)(phenyl)methanone
- (2-Amino-3-thienyl)(4-chlorophenyl)methanone
- (2-Amino-3-thienyl)(4-fluorophenyl)methanone
Uniqueness
(2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone is unique due to the presence of both the thienyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
生物活性
The compound (2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone (CAS No. 436093-36-6) is a derivative of thiophenes, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiophene ring substituted with an amino group and a methoxyphenyl moiety. This structural configuration is essential for its biological activity, influencing its interaction with various biological targets.
Anticancer Activity
Research indicates that derivatives of thiophenes, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed antiproliferative effects against human cancer cell lines such as glioblastoma U-87 and triple-negative breast cancer MDA-MB-231. The cytotoxicity was evaluated using the MTT assay, revealing that certain derivatives were more effective against U-87 cells than MDA-MB-231 cells .
Antimicrobial Properties
Compounds derived from 2-aminothiophene have been reported to possess antimicrobial activities. Specifically, studies have shown efficacy against various bacterial strains and fungi, indicating potential applications in treating infectious diseases .
Anti-inflammatory Effects
The anti-inflammatory potential of thiophene derivatives has also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their utility in managing conditions characterized by inflammation .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as those in the PI3K/Akt signaling pathway.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiophene derivatives can modulate oxidative stress within cells, leading to enhanced apoptosis in cancer cells .
- Targeting Specific Receptors : The interaction with cellular receptors or transporters can alter cellular signaling pathways, contributing to its anticancer and antimicrobial effects .
Table 1: Summary of Biological Activities
Case Studies
A recent study highlighted the synthesis of novel derivatives based on the 2-aminothiophene scaffold, including this compound. These derivatives were subjected to various biological assays to evaluate their antioxidant and anticancer activities. Results indicated that some compounds exhibited antioxidant activity surpassing that of ascorbic acid by over 1.4 times .
属性
IUPAC Name |
(2-aminothiophen-3-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-15-9-4-2-8(3-5-9)11(14)10-6-7-16-12(10)13/h2-7H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZLQCNOOFNYNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(SC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














